molecular formula C10H11IN2O2 B254997 N-(allyloxy)-N'-(3-iodophenyl)urea

N-(allyloxy)-N'-(3-iodophenyl)urea

Cat. No.: B254997
M. Wt: 318.11 g/mol
InChI Key: MAZSCTJMXZYROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Allyloxy)-N'-(3-iodophenyl)urea is a substituted urea derivative characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to one nitrogen atom and a 3-iodophenyl group (C₆H₄–I) on the adjacent nitrogen. Ureas are renowned for their hydrogen-bonding capacity, making them pivotal in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C10H11IN2O2

Molecular Weight

318.11 g/mol

IUPAC Name

1-(3-iodophenyl)-3-prop-2-enoxyurea

InChI

InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14)

InChI Key

MAZSCTJMXZYROW-UHFFFAOYSA-N

SMILES

C=CCONC(=O)NC1=CC(=CC=C1)I

Canonical SMILES

C=CCONC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogenated Phenyl Derivatives :

  • Its applications remain exploratory in research settings .
  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) : A commercial herbicide, demonstrating that electron-withdrawing groups (e.g., CF₃) enhance agrochemical activity .

Key Insight : The 3-iodophenyl group in the target compound may confer superior binding affinity in enzyme inhibition compared to chlorine or fluorine analogs, though this requires empirical validation.

Structural and Functional Comparisons

Table 1: Comparative Properties of Urea Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
N-(Allyloxy)-N'-(3-iodophenyl)urea Allyloxy, 3-iodophenyl ~340 (estimated) Potential enzyme inhibitor, research probe
N,N'-Bis(3-chlorophenyl)urea 3-chlorophenyl 281.14 Research chemical, hydrogen-bonding studies
Fluometuron 3-(trifluoromethyl)phenyl 232.21 Herbicide (disrupts photosynthesis)
N-(3-Chloro-4-fluorophenyl)-N'-[(oxan-4-yl)methyl]urea 3-Cl, 4-F, tetrahydropyran - Bioactive scaffold (undisclosed activity)

Allyloxy Group vs. Alkyl/Aryl Substituents :

  • Compared to methoxy groups (e.g., N-(3-methoxy-propyl)-N'-phenyl-urea, MW = 208.26), allyloxy may alter solubility and metabolic stability .

Iodine vs. Other Halogens :

  • Iodine’s large atomic radius and polarizability enhance halogen bonding, critical in protein-ligand interactions. Chlorine and fluorine rely more on electrostatic effects .

Challenges for this compound :

  • Allyloxy groups may necessitate protection/deprotection strategies to prevent side reactions during synthesis.
  • Iodine’s sensitivity to light and oxidation demands inert conditions .

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